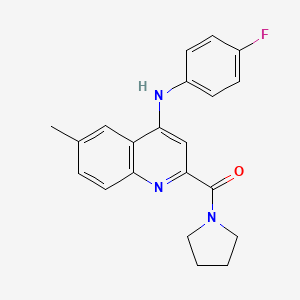

Methyl dithiolane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl dithiolane-3-carboxylate” is a variant of the 1,3-dithiolane compound . 1,3-dithiolanes are organoheterocyclic compounds that contain a 5-membered ring which consists of two sulfur atoms and three carbon atoms .

Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study reports the synthesis of new aromatic derivatives containing the 1,3-dithiolane ether and benzyloximino moiety which are attached by simple alkylation and esterification reaction by treating 1,3-dithiolane-2-methanol and benzyloximino acid chloride respectively with various aromatic halides and alcohols .Chemical Reactions Analysis

Quaternary ammonium carboxylates can be used for the formation of methyl carboxylate esters in an alkylation reaction with dimethyl carbonate (DMC) . This reaction is pursued in the context of a low-waste process for recovery and upgrading of fermentative carboxylates .Physical And Chemical Properties Analysis

Carboxylic acids, which “Methyl dithiolane-3-carboxylate” is likely a derivative of, are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Methyl dithiolane-3-carboxylate has demonstrated antiviral properties in various studies. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus .

- Compound 2 : 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-Hepatic Activity

Researchers have explored the anti-hepatic potential of methyl dithiolane-3-carboxylate derivatives. Notably:

- Compound 82 : Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-4-(1H-imidazol-1-yl)-1H-indole-3-carboxylate exhibited anti-hepatic effects .

Chemotaxonomic Significance

Methyl dithiolane-3-carboxylate contributes to the tropane nucleus. N-methylputrescine oxidase (MPO) catalyzes the formation of N-methyl-Δ1-pyrrolinium cation from N-methylputrescine via 4-methylaminobutanal, which serves as a precursor to the tropane nucleus .

Synthetic Applications

Efficient synthetic methods have been developed to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. These methods involve palladium-catalyzed intramolecular oxidative coupling, enabling the creation of diverse compounds with potential applications .

Other Potential Applications

While the above areas highlight key applications, methyl dithiolane-3-carboxylate may also have additional uses in fields such as drug discovery, chemical biology, and medicinal chemistry. Further research is essential to uncover its full potential.

Wirkmechanismus

Mode of Action

It’s known that similar compounds participate in conjugate additions to enones . They are bulky equivalents of acetate undergoing syn-selective aldol reactions .

Biochemical Pathways

Related compounds like indole derivatives are known to affect a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

methyl dithiolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S2/c1-7-5(6)4-2-3-8-9-4/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIVRVOITSYTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCSS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl dithiolane-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide](/img/structure/B2470229.png)

![Tert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2470231.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2470237.png)

![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)